Cas no 442557-06-4 (4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide)

4-Benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide is a specialized sulfamoylbenzamide derivative with potential applications in medicinal chemistry and drug discovery. Its structure incorporates a pyridinyl-thiazole moiety, which may enhance binding affinity to biological targets, particularly in kinase or receptor modulation. The benzyl(methyl)sulfamoyl group contributes to improved solubility and metabolic stability, while the thiazol-2-ylbenzamide core offers a versatile scaffold for further functionalization. This compound is of interest for researchers investigating small-molecule inhibitors or probes for enzymatic or cellular pathways. Its synthetic accessibility and modular design make it a valuable intermediate for structure-activity relationship (SAR) studies in therapeutic development.
4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide structure
442557-06-4 structure
Product Name:4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide
CAS No:442557-06-4
MF:C23H20N4O3S2
MW:464.559902191162
CID:6278459
PubChem ID:5176881
Update Time:2025-05-23

4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide
    • 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
    • Oprea1_075134
    • F1122-1228
    • 4-[benzyl(methyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
    • SR-01000497165
    • 4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
    • AKOS024603269
    • 442557-06-4
    • SR-01000497165-1
    • Inchi: 1S/C23H20N4O3S2/c1-27(15-17-5-3-2-4-6-17)32(29,30)20-9-7-19(8-10-20)22(28)26-23-25-21(16-31-23)18-11-13-24-14-12-18/h2-14,16H,15H2,1H3,(H,25,26,28)
    • InChI Key: JCWXXXRIBCLUQA-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2C=CN=CC=2)=O)=CC=1)(N(C)CC1C=CC=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 464.09768286g/mol
  • Monoisotopic Mass: 464.09768286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 709
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 129Ų

4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide

Introduction to 4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 442557-06-4)

4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 442557-06-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzamide core, a thiazole ring system, and a pyridine substituent. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further investigation in drug discovery and development.

The structural composition of 4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide is highly reminiscent of molecules that have demonstrated efficacy in various therapeutic applications. The benzamide moiety is well-known for its role as a pharmacophore in numerous drugs, contributing to both solubility and bioavailability. Additionally, the thiazole ring is a common structural motif in bioactive compounds, often associated with antimicrobial, anti-inflammatory, and antiviral properties. The pyridine substituent further enhances the compound's potential by introducing additional hydrogen bonding capabilities and electronic effects that can modulate receptor interactions.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide represents a cutting-edge compound that embodies this trend. Its unique structural features suggest potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The benzyl(methyl)sulfamoyl group adds another layer of complexity to the molecule, which may contribute to its ability to interact with biological targets in novel ways.

One of the most compelling aspects of 4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide is its potential as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can predict how this compound might interact with specific biological targets. These interactions can then be refined through iterative modifications to enhance binding affinity and selectivity. The thiazole ring system, in particular, has been extensively studied for its ability to modulate enzyme activity and receptor binding. This makes it an attractive scaffold for designing molecules that can interfere with disease-causing pathways.

The pyridine substituent at the 4-position of the benzamide moiety is another key feature that warrants further exploration. Pyridine derivatives are known for their broad spectrum of biological activities, ranging from antihypertensive effects to antifungal properties. In 4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide, the pyridine ring is positioned strategically to interact with biological targets through hydrogen bonding and hydrophobic interactions. This positioning could enhance the compound's ability to penetrate biological membranes and reach its intended target site.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like 4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide. Techniques such as transition metal-catalyzed cross-coupling reactions and flow chemistry have made it possible to construct intricate molecular frameworks with high precision and yield. These advancements are crucial for drug discovery pipelines, as they allow researchers to rapidly explore large chemical spaces without compromising on quality or scalability.

The potential applications of 4-benzyl(methyl)sulfamoyl-N-4-(pyridin-4-yl)-1,3-thiazol-2-ylbenzamide extend across multiple therapeutic areas. For instance, its structural features suggest that it may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and survival. Additionally, the compound's ability to interact with receptors or ion channels could make it useful in treating neurological disorders or cardiovascular diseases. While these possibilities are still under investigation, they highlight the broad potential of this molecule as a lead compound for further development.

In conclusion, 44255706 CAS no 44255706 is a promising compound with unique structural features that make it an attractive candidate for drug discovery efforts. Its combination of functional groups—such as the benzamide core, thiazole ring system, and pyridine substituent—provides multiple opportunities for interaction with biological targets while also offering flexibility for structural optimization. As research continues to uncover new therapeutic strategies, 44255706 CAS no 44255706 is poised to play an important role in developing next-generation pharmaceuticals that address unmet medical needs.

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